molecular formula C18H18N2O3S B6497680 4-(propan-2-yloxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 946210-67-9

4-(propan-2-yloxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide

Cat. No. B6497680
CAS RN: 946210-67-9
M. Wt: 342.4 g/mol
InChI Key: BQIMANMYQDFBOH-UHFFFAOYSA-N
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Description

4-(propan-2-yloxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide, or 4-PO-TOMB, is an organic compound that has been studied in recent years due to its potential applications in scientific research. It is a small molecule with a molecular weight of approximately 300 Da, and has a unique chemical structure that provides a range of possible uses.

Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . Their ability to protect metals from corrosion makes them valuable in various applications, such as coatings and metal surface treatments .

Organic Semiconductors and Electronics

Molecules containing the thiophene ring system play a crucial role in the advancement of organic semiconductors . These materials find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for use in electronic devices .

Pharmacological Properties

Thiophene-based compounds exhibit several pharmacological properties:

Biologically Active Compounds

Researchers have explored thiophene derivatives as potential biologically active compounds . Their diverse effects on biological systems make them intriguing targets for drug development and medicinal chemistry .

Specific Examples

properties

IUPAC Name

4-propan-2-yloxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12(2)22-15-7-5-13(6-8-15)18(21)19-11-14-10-16(23-20-14)17-4-3-9-24-17/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIMANMYQDFBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

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